molecular formula C9H12ClN B13630629 3-(Chloromethyl)-5-isopropylpyridine

3-(Chloromethyl)-5-isopropylpyridine

Cat. No.: B13630629
M. Wt: 169.65 g/mol
InChI Key: PBDQODFDMBNBPQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-isopropylpyridine is an organic compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound features a chloromethyl group at the third position and an isopropyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-isopropylpyridine typically involves the chloromethylation of 5-isopropylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-isopropylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include 3-(Azidomethyl)-5-isopropylpyridine, 3-(Thiocyanoethyl)-5-isopropylpyridine.

    Oxidation: this compound N-oxide.

    Reduction: 3-(Methyl)-5-isopropylpyridine.

Scientific Research Applications

3-(Chloromethyl)-5-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less lipophilic.

    5-Isopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    3-(Bromomethyl)-5-isopropylpyridine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

Uniqueness: 3-(Chloromethyl)-5-isopropylpyridine is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity .

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

3-(chloromethyl)-5-propan-2-ylpyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4H2,1-2H3

InChI Key

PBDQODFDMBNBPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)CCl

Origin of Product

United States

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